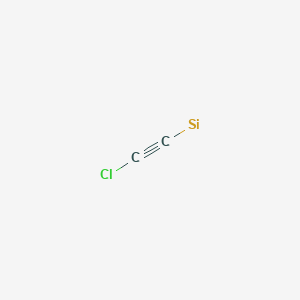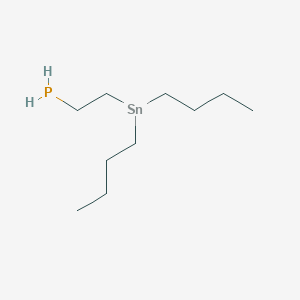
CID 78070471
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78070471” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the properties, biological activities, safety, and toxicity of various compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 78070471 would typically involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the product. This may include optimizing reaction conditions, using industrial-grade reagents, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
CID 78070471 can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the functional groups present in the compound.
Common Reagents and Conditions
Common reagents and conditions used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
CID 78070471 has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78070471 can be identified using chemical similarity searches in databases like PubChem. These compounds may share structural features or functional groups with this compound.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Conclusion
This compound is a compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. Its preparation involves specific synthetic routes and reaction conditions, and it can undergo various chemical reactions. The compound’s mechanism of action and comparison with similar compounds highlight its potential for further study and application in various fields.
Properties
Molecular Formula |
C10H24PSn |
|---|---|
Molecular Weight |
293.98 g/mol |
InChI |
InChI=1S/2C4H9.C2H6P.Sn/c2*1-3-4-2;1-2-3;/h2*1,3-4H2,2H3;1-3H2; |
InChI Key |
VPVFNMMGPCRESA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)CCP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


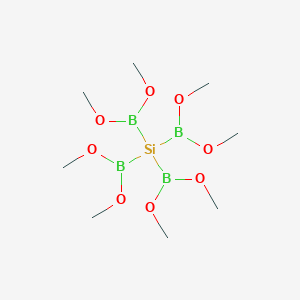
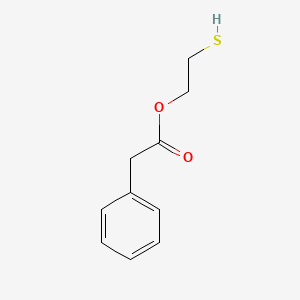
![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
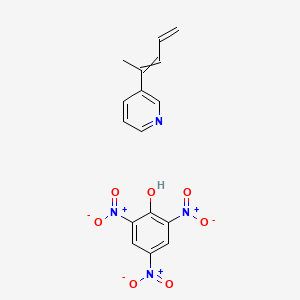
![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)
![4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one](/img/structure/B14614515.png)
![1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol](/img/structure/B14614528.png)
![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
![1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14614544.png)
![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
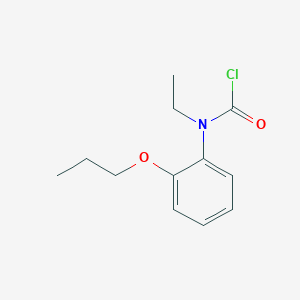
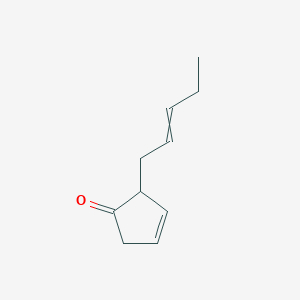
![Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate](/img/structure/B14614570.png)
